molecular formula C6H6FNO2S B1445983 2-Fluoro-3-methylsulfonylpyridine CAS No. 1254730-40-9

2-Fluoro-3-methylsulfonylpyridine

Cat. No.: B1445983
CAS No.: 1254730-40-9
M. Wt: 175.18 g/mol
InChI Key: MRWRTYBRJLQSCU-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylsulfonylpyridine is a fluorinated pyridine derivative with the molecular formula C6H6FNO2S. This compound is characterized by the presence of a fluorine atom at the second position and a methylsulfonyl group at the third position on the pyridine ring. It is a solid at room temperature and has a molecular weight of 175.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-Fluoro-3-methylsulfonylpyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methylsulfonylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to sulfone or sulfoxide derivatives .

Scientific Research Applications

2-Fluoro-3-methylsulfonylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylsulfonylpyridine involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonyl group contribute to its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methanesulfonyl-pyridine
  • 2-Fluoro-3-chloropyridine
  • 2-Fluoro-3-bromopyridine

Uniqueness

2-Fluoro-3-methylsulfonylpyridine is unique due to the presence of both a fluorine atom and a methylsulfonyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-Fluoro-3-methylsulfonylpyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 2-position and a methylsulfonyl group at the 3-position of the pyridine ring. Its molecular formula is C₆H₆FNO₂S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antifungal agent.

Structural Characteristics

The unique combination of fluorine and methylsulfonyl groups enhances the compound's reactivity and biological activity. The structural features of this compound allow it to interact effectively with various biological targets, potentially disrupting microbial processes.

Property Details
Molecular FormulaC₆H₆FNO₂S
Molecular Weight165.17 g/mol
Functional GroupsFluorine, Methylsulfonyl
Structural FeaturesPyridine ring with fluorine and sulfonyl groups

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Antibacterial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.
  • Antifungal Activity : Similar to its antibacterial properties, it has demonstrated effectiveness against certain fungal pathogens.

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : Interaction studies indicate that the compound has a strong binding affinity to specific proteins and enzymes related to microbial resistance.
  • Disruption of Cellular Processes : It may interfere with DNA synthesis or other critical cellular functions in microbes, leading to their inhibition.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential utility in treating bacterial infections.
    Bacterial Strain MIC (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16
    Pseudomonas aeruginosa32
  • Antifungal Activity : In vitro tests against fungal pathogens demonstrated that this compound could inhibit the growth of fungi such as Candida albicans at low concentrations.
    Fungal Strain MIC (µg/mL)
    Candida albicans4
    Aspergillus niger16

Synthesis Methods

Various synthesis methods for producing this compound have been developed, which include:

  • Electrophilic Aromatic Substitution : Utilizing fluorinating agents to incorporate fluorine into the pyridine ring.
  • Sulfonylation Reactions : Introducing the methylsulfonyl group via nucleophilic substitution.

Properties

IUPAC Name

2-fluoro-3-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWRTYBRJLQSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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